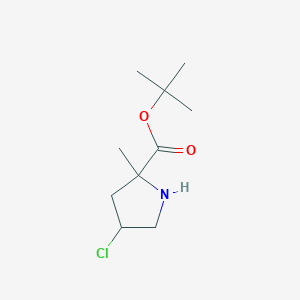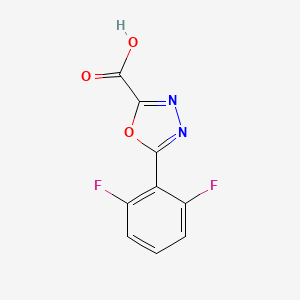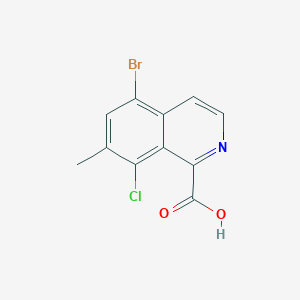
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol is a complex organic compound characterized by a cyclobutane ring substituted with an amino group, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted phenylamine, followed by functional group modifications to introduce the methoxy and nitro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of new functional groups in place of the methoxy group.
Scientific Research Applications
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- cis-tert-Butyl 3-aminocyclobutanecarbamate
- tert-Butyl (trans-3-aminocyclobutyl)carbamate
- trans-Methyl 3- ( (tert-butoxycarbonyl)amino)cyclobutanecarboxylate
Uniqueness
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol is unique due to the presence of the methoxy and nitro groups on the phenyl ring, which impart distinct chemical properties and reactivity. These features differentiate it from other cyclobutane derivatives and contribute to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14N2O4/c1-17-8-2-3-10(13(15)16)9(4-8)11(12)5-7(14)6-11/h2-4,7,14H,5-6,12H2,1H3 |
InChI Key |
DOTQYIBHRHCPTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C2(CC(C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


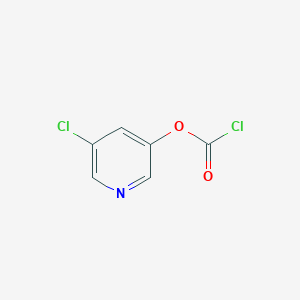
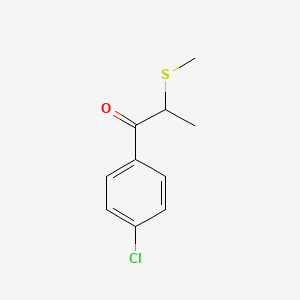
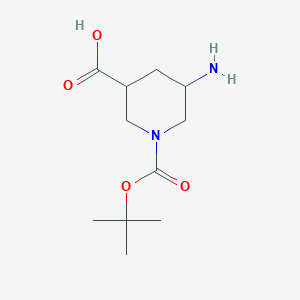
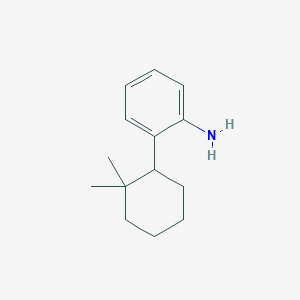

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
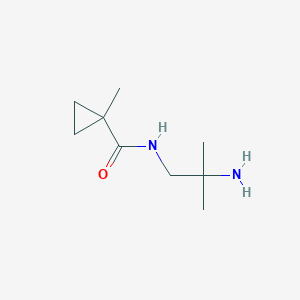
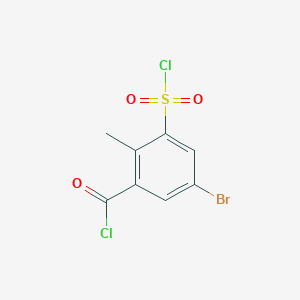
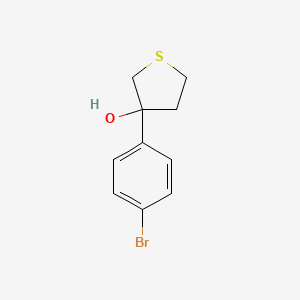
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
